N-[2-(pyridin-2-yl)ethyl]cyclopropanamine is a chemical compound that features a cyclopropane moiety attached to a pyridine ring through an ethyl chain. This compound is classified under cyclic amines and is notable for its potential applications in medicinal chemistry and organic synthesis.
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine belongs to the class of amines, specifically cyclic amines, due to the presence of the cyclopropane structure. It is also categorized as an alkylated pyridine derivative, which may exhibit unique biological activities due to its structural features.
The synthesis of N-[2-(pyridin-2-yl)ethyl]cyclopropanamine typically involves several key steps:
The synthetic route can be outlined as follows:
The molecular structure of N-[2-(pyridin-2-yl)ethyl]cyclopropanamine can be represented by its InChI and SMILES notations:
InChI=1S/C10H14N2/c1-8(12-10-4-5-10)9-3-2-6-11-7-9/h2-3,6-8,10,12H,4-5H2,1H3
CC(C1=CC=CC=N1)C2CC2N
The compound has a molecular formula of C10H14N2, indicating it contains 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms. Its molecular weight is approximately 162.23 g/mol.
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions:
The mechanism by which N-[2-(pyridin-2-yl)ethyl]cyclopropanamine exerts its biological effects likely involves interactions with specific receptors or enzymes in biological systems. The structural features allow for:
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine is typically a colorless to light yellow liquid or solid depending on its state at room temperature. Its melting point and boiling point data are not extensively documented but would generally fall within typical ranges for similar organic compounds.
The compound exhibits basic properties due to the presence of the amine group and can participate in acid-base reactions. It is soluble in polar solvents such as water and alcohols but may have limited solubility in non-polar solvents.
N-[2-(pyridin-2-yl)ethyl]cyclopropanamine has several applications in scientific research:
CAS No.: 147568-66-9
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: